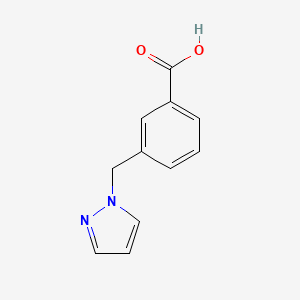
3-(1H-pyrazol-1-ylmethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds closely related to 3-(1H-pyrazol-1-ylmethyl)benzoic acid involves the reaction of pyrazole derivatives with benzoic acid or its derivatives under various conditions. For instance, the synthesis of palladium(II) and platinum(II) complexes with similar pyrazole-benzoic acid ligands involves intricate steps that highlight the compound's utility in forming biologically active complexes (McKay et al., 2016).
Molecular Structure Analysis
Structural elucidation of pyrazole derivatives, including X-ray crystallography, has revealed detailed insights into their molecular geometry, confirming the presence of a pyrazole ring and its conformational relationship with adjacent groups. This structural information is crucial for understanding the compound's chemical behavior and reactivity (Naveen et al., 2018).
Chemical Reactions and Properties
The compound participates in various chemical reactions, forming complexes with metals or undergoing functionalization reactions. For example, reactions involving pyrazole-1-ylmethyl benzoic acid derivatives can yield compounds with significant biological activity, as evidenced by their use in synthesizing novel pyrazole derivatives (Bade & Vedula, 2015).
Physical Properties Analysis
The physical properties of 3-(1H-pyrazol-1-ylmethyl)benzoic acid derivatives, such as solubility, melting point, and crystal structure, can be inferred from related compounds. Studies involving Hirshfeld surface analysis and thermal decomposition provide insights into the compound's stability and intermolecular interactions (Kumara et al., 2018).
科学的研究の応用
Chemistry and Properties of Related Compounds
Research highlights the significant variability in the chemistry and properties of compounds structurally related to 3-(1H-pyrazol-1-ylmethyl)benzoic acid, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. These studies encompass various branches of chemistry including the preparation, properties, and the potential biological and electrochemical activity of these compounds and their complexes. Such research pinpoints areas that may hold future scientific interest, especially concerning unknown analogues (Boča, Jameson, & Linert, 2011).
Synthesis of Pyrazole Heterocycles
3-(1H-pyrazol-1-ylmethyl)benzoic acid belongs to the pyrazole class of heterocycles, which are crucial in medicinal chemistry due to their wide-ranging biological activities. A comprehensive review discusses the synthesis of these heterocycles, elaborating on the methodologies and the significance of pyrazole COX-2 inhibitors, underlining the importance of these heterocycles in the development of biologically active compounds (Dar & Shamsuzzaman, 2015).
Biological Activity and Gut Function Regulation
Studies have identified the potential of benzoic acid derivatives, closely related to 3-(1H-pyrazol-1-ylmethyl)benzoic acid, in regulating gut functions. This includes the modulation of enzyme activity, redox status, immunity, and microbiota, thereby impacting growth and health (Mao, Yang, Chen, Yu, & He, 2019).
Influence on the Electronic System of Ligands
In-depth research into biologically important ligands like benzoic acid derivatives has revealed their interaction with metals and the resulting perturbation of the electronic system of these ligands. Understanding these interactions is vital for comprehending the nature of these compounds' interactions with biological targets, such as receptors or vital cell components (Lewandowski, Kalinowska, & Lewandowska, 2005).
Pharmacological and Molecular Docking Studies
Research focusing on benzofused thiazole derivatives, structurally related to 3-(1H-pyrazol-1-ylmethyl)benzoic acid, has explored their potential as alternative antioxidant and anti-inflammatory agents. The synthesized compounds underwent in vitro screening for these activities, and docking simulations were performed to determine the probable binding model, contributing valuable information for the design of more active biological agents (Raut et al., 2020).
Structure-Related Biological Activity
Natural carboxylic acids, like benzoic acid derivatives, are known for their biological activity. Research comparing structural differences among these acids has shown how these variations influence their antioxidant, antimicrobial, and cytotoxic activities, offering insights into the effect of structural elements on the biological potency of these compounds (Godlewska-Żyłkiewicz et al., 2020).
Synthesis and Biological Applications of Pyrazole Carboxylic Acid Derivatives
Pyrazole carboxylic acid derivatives, closely related to 3-(1H-pyrazol-1-ylmethyl)benzoic acid, have been noted for their varied biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. A review comprehensively presents the synthesis methods of these derivatives and discusses their biological applications, offering a resource for medicinal chemistry research (Cetin, 2020).
特性
IUPAC Name |
3-(pyrazol-1-ylmethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYNAPRDOSIHOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361421 |
Source


|
| Record name | 3-(1H-pyrazol-1-ylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-ylmethyl)benzoic acid | |
CAS RN |
562803-68-3 |
Source


|
| Record name | 3-(1H-pyrazol-1-ylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrazol-1-ylmethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

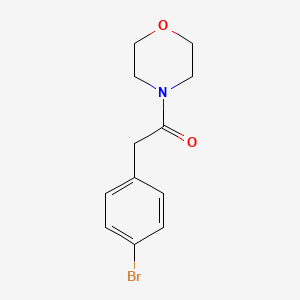
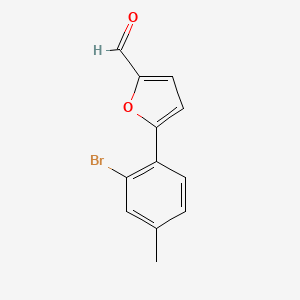

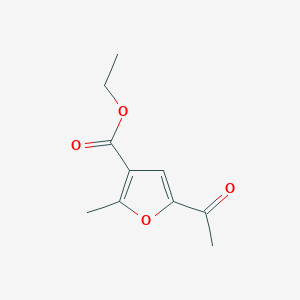
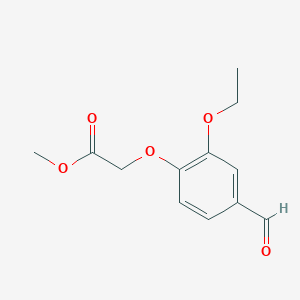
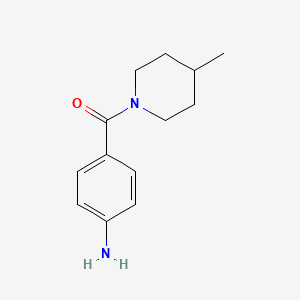
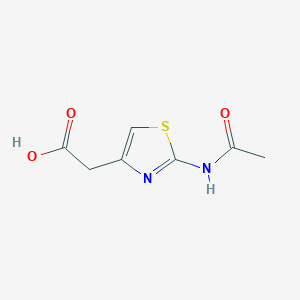
![2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B1270631.png)
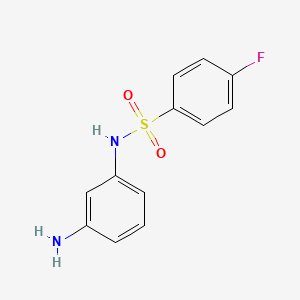
![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one](/img/structure/B1270635.png)
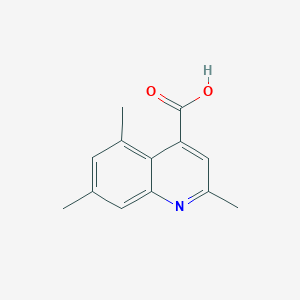
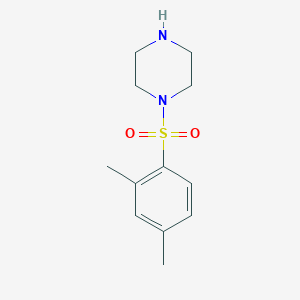
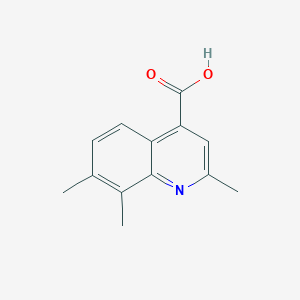
![2-[(2-Aminophenyl)thio]acetamide](/img/structure/B1270640.png)